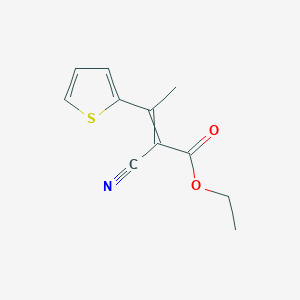

Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate

Description

BenchChem offers high-quality Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate |

InChI |

InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3 |

InChI Key |

SZWLAJXMAPFGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=CS1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate

Executive Summary

This technical guide details the synthesis of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate , a tetrasubstituted alkene widely utilized as a pharmacophore precursor. Unlike the facile condensation of aldehydes (forming acrylates), this protocol addresses the specific challenges associated with ketone condensation (2-acetylthiophene). The steric hindrance and reduced electrophilicity of the ketone carbonyl require forcing conditions to drive the equilibrium.

This document outlines a robust Ammonium Acetate-catalyzed Knoevenagel Condensation using a Dean-Stark apparatus to ensure high yields, alongside mechanistic insights and troubleshooting protocols for the "stubborn" ketone substrate.

Retrosynthetic Analysis & Strategy

The target molecule is a classic Knoevenagel adduct. The strategic disconnection occurs at the C2-C3 double bond.

-

Target: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate

-

Precursors:

-

2-Acetylthiophene (Ketone): The electrophile. Note that the methyl group at the carbonyl position significantly reduces reactivity compared to thiophene-2-carboxaldehyde.

-

Ethyl Cyanoacetate (Active Methylene): The nucleophile.[1] The flanking electron-withdrawing groups (-CN and -COOEt) acidify the methylene protons (

).

-

Critical Consideration: The reaction is reversible. Because the ketone is less reactive, the equilibrium constant (

Mechanistic Insight: The Ketone Challenge

The reaction proceeds via a base-catalyzed Knoevenagel cycle.[2][3] The rate-determining step for ketones is often the initial nucleophilic attack or the subsequent dehydration, depending on conditions.

Reaction Pathway (DOT Visualization)

Figure 1: Catalytic cycle highlighting the reversibility caused by water accumulation.

Experimental Protocol

Method: Ammonium Acetate Catalyzed Condensation with Azeotropic Water Removal. Scale: 50 mmol (Representative).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5][6][7][8][9][10][11] | Amount | Role |

| 2-Acetylthiophene | 126.18 | 1.0 | 6.31 g | Substrate |

| Ethyl Cyanoacetate | 113.11 | 1.2 | 6.79 g (6.4 mL) | Nucleophile |

| Ammonium Acetate | 77.08 | 0.2 | 0.77 g | Catalyst |

| Glacial Acetic Acid | 60.05 | 0.4 | 1.2 mL | Co-catalyst |

| Toluene | 92.14 | Solvent | 60 mL | Azeotrope former |

Step-by-Step Procedure

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-acetylthiophene (6.31 g), ethyl cyanoacetate (6.79 g), ammonium acetate (0.77 g), and glacial acetic acid (1.2 mL) to the flask.

-

Solvent: Add Toluene (60 mL). Ensure the Dean-Stark trap is also filled with toluene.

-

Reflux: Heat the mixture to vigorous reflux (

bath temp). You must see solvent condensing and water droplets separating in the trap.-

Checkpoint: The reaction typically requires 12–24 hours for ketones. Monitor the water volume in the trap; theoretical yield of water is ~0.9 mL.

-

-

Monitoring: Check TLC (20% EtOAc in Hexanes). The ketone spot (

) should diminish; the product spot will be less polar. -

Workup:

-

Cool the reaction to room temperature.[8]

-

Wash the toluene layer with water (

) to remove the catalyst. -

Wash with saturated

( -

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

-

-

Purification:

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Data Interpretation

Unlike the aldehyde-derived acrylate, this product is a tetrasubstituted alkene .

-

Key Distinction: There is NO vinylic proton singlet at

8.0–8.5 ppm. -

Diagnostic Signal: Look for the allylic methyl group (singlet) which will be deshielded by the double bond.

Expected Spectroscopic Data

| Technique | Signal / Value | Assignment |

| 1H NMR ( | Thiophene Ring Protons | |

| Ester | ||

| Allylic Methyl ( | ||

| Ester | ||

| IR (KBr) | ||

| Stereochemistry | Mixture of E/Z | Usually, the isomer with Thiophene trans to the Ester is favored, but mixtures are common.[1][6][13] |

Optimization & Troubleshooting

| Issue | Root Cause | Solution |

| Low Conversion (<30%) | Water accumulation in solvent. | Ensure Dean-Stark trap is functioning. Use fresh, dry Toluene. |

| No Reaction | Ketone is unreactive. | Switch to TiCl4/Pyridine method (Lewis Acid catalysis) or Microwave irradiation ( |

| Oiling Out | Impurities preventing crystallization. | Triturate with cold hexanes. Seed with a crystal if available. |

| Double Bond Isomerization | Acidic workup too harsh. | Neutralize fully with |

References

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link

-

Goumont, R., et al. (2009).[12] Synthesis of thiophene derivatives via Knoevenagel condensation. Journal of Chemical Research. (Contextual grounding for thiophene reactivity).

-

Prajapati, D., et al. (2004). Microwave-promoted Knoevenagel condensation of ketones. ARKIVOC, (i), 4-8. Link

- Lehnert, W. (1970). Knoevenagel Condensation with TiCl4/Base. Tetrahedron Letters, 11(54), 4723-4724. (Reference for the Titanium Tetrachloride method for stubborn ketones).

-

BLD Pharm. (2023). Product Data: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ijcmas.com [ijcmas.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

An In-Depth Technical Guide to the Characterization of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene-Containing Scaffolds

Thiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their versatile pharmacological activities span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The title compound, Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, represents a promising scaffold for further chemical exploration and drug discovery efforts. Its α,β-unsaturated nitrile and ester functionalities offer multiple points for chemical modification and potential interactions with biological targets. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a roadmap for its preparation and analysis.

Synthesis of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate: A Modern Approach to the Knoevenagel Condensation

The most direct and efficient route to Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 2-acetylthiophene.[4] Modern iterations of this reaction often employ mild catalysts and solvent-free or environmentally benign conditions to improve yields and simplify purification.

Proposed Synthetic Protocol

A likely and efficient protocol for the synthesis of the title compound is as follows:

-

To a round-bottom flask, add 2-acetylthiophene (1.0 eq) and ethyl cyanoacetate (1.1 eq).

-

Add a catalytic amount of a weak base, such as piperidine or a modern catalyst like diisopropylethylammonium acetate (DIPEAc), which has been shown to be effective in similar condensations.[4]

-

The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol or toluene.

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization or column chromatography.

The use of a ketone (2-acetylthiophene) in the Knoevenagel condensation can sometimes be more challenging than with aldehydes. However, the use of appropriate catalysts and reaction conditions can drive the reaction to completion, affording the desired product in good yield.

Caption: Synthetic workflow for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate.

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. We will consider both ¹H and ¹³C NMR.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is expected to show distinct signals for the ethyl ester, the methyl group on the double bond, and the thiophene ring protons.

-

Ethyl Ester Protons: A quartet at approximately 4.3 ppm (2H) corresponding to the -OCH₂- group, coupled to a triplet at around 1.3 ppm (3H) from the -CH₃ group.

-

Methyl Protons: A singlet at approximately 2.5-2.7 ppm (3H) for the methyl group attached to the double bond. This signal will be a key differentiator from the acrylate analogue.

-

Thiophene Ring Protons: The 2-substituted thiophene ring will exhibit a characteristic three-proton multiplet system, likely in the range of 7.0-7.8 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the butenoate substituent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around 162-165 ppm.

-

Olefinic Carbons: The two carbons of the C=C double bond will appear at approximately 100-110 ppm (the carbon bearing the cyano and ester groups) and 150-160 ppm (the carbon attached to the thiophene ring and the methyl group).

-

Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm.

-

Thiophene Ring Carbons: The four carbons of the thiophene ring will give rise to signals in the aromatic region, typically between 125-140 ppm.

-

Ethyl Ester and Methyl Carbons: The -OCH₂- carbon of the ethyl group is expected around 62 ppm, and the -CH₃ carbon at approximately 14 ppm. The methyl group on the double bond should appear in the range of 20-25 ppm.

| Predicted Spectroscopic Data | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Ethyl Group | 1.3 (t, 3H), 4.3 (q, 2H) | 14.2, 62.5 | 2980 (C-H) | [M-CH₃]⁺, [M-OCH₂CH₃]⁺ |

| Methyl Group | 2.6 (s, 3H) | 22.0 | 2940 (C-H) | [M-CH₃]⁺ |

| Thiophene Ring | 7.0-7.8 (m, 3H) | 127-140 | 3100 (C-H), 1450 (C=C) | [M-C₄H₃S]⁺ |

| Nitrile Group | - | 116 | 2220 (C≡N) | - |

| Ester Group | - | 163 | 1720 (C=O), 1250 (C-O) | [M-OCH₂CH₃]⁺ |

| Alkene Group | - | 105, 155 | 1620 (C=C) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate will be characterized by several strong absorption bands.

-

C≡N Stretch: A sharp, strong absorption band around 2220 cm⁻¹ is indicative of the nitrile group.

-

C=O Stretch: A strong, sharp band in the region of 1715-1725 cm⁻¹ will correspond to the ester carbonyl group. Conjugation with the double bond slightly lowers this frequency.

-

C=C Stretch: An absorption band around 1620 cm⁻¹ will be present due to the carbon-carbon double bond.

-

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1250-1300 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches from the thiophene ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate (molecular formula: C₁₁H₁₁NO₂S), the expected molecular weight is approximately 221.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) should be observed at m/z = 221. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at [M-45]⁺.

-

Loss of an ethyl radical (-CH₂CH₃) to give a fragment at [M-29]⁺.

-

Loss of a methyl radical (-CH₃) from the butenoate chain to give a fragment at [M-15]⁺.

-

Cleavage of the thiophene ring.

Caption: A typical workflow for the synthesis and characterization of a novel organic compound.

Potential Applications in Drug Development

The structural motifs present in Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate suggest several potential avenues for drug development. The α,β-unsaturated nitrile moiety is a known Michael acceptor and can covalently interact with biological nucleophiles, a mechanism exploited by some anticancer agents. Furthermore, the thiophene ring is a well-established pharmacophore that can be further functionalized to modulate activity and selectivity against various targets.[1][3] This compound could serve as a valuable starting point for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities.

Conclusion and Future Directions

This technical guide has outlined a robust strategy for the synthesis and comprehensive characterization of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate. The proposed Knoevenagel condensation provides a reliable route to this promising scaffold. The detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, based on sound chemical principles and data from closely related analogues, offers a solid framework for its identification and purity assessment. Future work should focus on the experimental validation of these predictions and the exploration of the chemical reactivity of this molecule to generate novel derivatives with potential therapeutic applications. The insights provided herein are intended to empower researchers in their efforts to develop the next generation of thiophene-based therapeutics.

References

- Reddy, B. V. S., Kumar, V. P., & Reddy, Y. T. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71.

-

Supporting Information for Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

- Ibrahim, M. A., Al-Refai, M., & Al-Azani, M. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

-

Supporting Information for Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

-

MolPort. (n.d.). ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate. Retrieved February 14, 2024, from [Link]

-

Abdou, W. M., & Strekowski, L. (2007). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates and their conversion to pyrimidine thiones. ResearchGate. Retrieved February 14, 2024, from [Link]

-

Tarasova, N. P., Krivoborodov, E. G., Zanin, A., & Mezhuev, Y. (2021). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. ResearchGate. Retrieved February 14, 2024, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 14, 2024, from [Link]

-

Hranjec, M., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. Retrieved February 14, 2024, from [Link]

-

Tarasova, N. P., Krivoborodov, E. G., Zanin, A., & Mezhuev, Y. (2021). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). ResearchGate. Retrieved February 14, 2024, from [Link]

Sources

- 1. ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | 13979-15-2; 70326-81-7 | Buy Now [molport.com]

- 2. Ethyl 2-cyano-3-methylpent-2-enoate (759-51-3) for sale [vulcanchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, a compound of interest in synthetic chemistry and materials science. Due to the absence of published experimental spectra for this specific molecule, this document employs a predictive approach grounded in established spectroscopic principles. We leverage validated data from the closely related analogue, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, as a reference baseline. This guide details the rationale behind predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers aiming to synthesize or identify this compound. Methodologies for spectral acquisition are detailed, ensuring a self-validating system for experimental replication.

Introduction and Structural Rationale

Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate belongs to the class of α,β-unsaturated cyanoacrylates, which are pivotal building blocks in organic synthesis, known for their utility in Knoevenagel condensation and Michael addition reactions. The incorporation of a thiophene ring introduces unique electronic and steric properties, making such compounds valuable precursors for pharmaceuticals, dyes, and polymers.

A thorough literature search reveals a scarcity of specific experimental data for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate (CAS 201733-74-6)[1]. However, extensive data exists for its immediate structural analogue, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, which lacks the C3-methyl group. This guide will therefore utilize the acrylate as a validated reference compound to predict the spectral behavior of the target butenoate, a standard and necessary practice in synthetic characterization.

Caption: Standardized workflow for spectroscopic analysis.

Analysis of the Reference Compound: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

The spectral data for the reference compound provides the authoritative grounding for our predictions. Data has been compiled from multiple sources to ensure accuracy. [2][3][4]

NMR Spectral Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ethyl-CH₃ | 1.39 | Triplet | 7.12 | -O-CH₂-CH₃ |

| Ethyl-CH₂ | 4.37 | Quartet | 7.12 | -O-CH₂ -CH₃ |

| Thiophene H-4' | 7.27 | Triplet (dd) | ~4.4 | Th-H4 |

| Thiophene H-3', H-5' | 7.85 | Doublet | 4.36 | Th-H3, Th-H5 |

| Vinylic H-3 | 8.38 | Singlet | - | =CH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Ethyl-CH₃ | 14.4 | -O-CH₂-C H₃ |

| Ethyl-CH₂ | 62.9 | -O-C H₂-CH₃ |

| C-2 (cyano-bearing) | 99.8 | >C (CN)COOEt |

| Cyano (-CN) | 116.1 | -C N |

| Thiophene C-4' | 129.0 | Th-C4 |

| Thiophene C-5' | 135.5 | Th-C5 |

| Thiophene C-2' | 136.5 | Th-C2 (ipso) |

| Thiophene C-3' | 137.8 | Th-C3 |

| C-3 (vinylic) | 146.9 | =C H-Th |

| C-1 (carbonyl) | 162.9 | C =O |

Note: Data acquired in CD₂Cl₂. Shifts may vary slightly in other solvents. [3][4]

Mass Spectrometry (MS) Data

The Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent sodium adduct.

Predicted Spectral Data for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate

The introduction of a methyl group at the C3 position is predicted to induce specific, well-understood changes in the spectra.

Predicted ¹H NMR Spectrum

The most significant change will be the replacement of the vinylic singlet at 8.38 ppm with a singlet for the new methyl group.

-

Ethyl Group (CH₂CH₃): The signals for the ethyl ester will remain largely unchanged. Expect a triplet around δ 1.3-1.4 ppm and a quartet around δ 4.3-4.4 ppm.

-

Thiophene Protons: The thiophene signals may experience a minor upfield or downfield shift due to the altered electronic environment, but their multiplicity and coupling patterns will be preserved.

-

C3-Methyl Group: This is the key diagnostic signal. A new singlet, corresponding to the three protons of the methyl group attached to the double bond, is expected. Its chemical shift will likely be in the range of δ 2.4-2.7 ppm . This prediction is based on analogous structures where a methyl group is attached to a double bond conjugated with an electron-withdrawing system. [5]

Predicted ¹³C NMR Spectrum

The carbon skeleton changes will be clearly reflected in the ¹³C NMR spectrum.

-

Ethyl Group & Thiophene Carbons: These will remain similar to the reference compound.

-

C3-Methyl Carbon: A new signal for this methyl carbon is predicted to appear in the aliphatic region, likely between δ 18-25 ppm . [5]* Vinylic Carbons (C2 and C3): These will show the most significant changes.

-

C3: The vinylic carbon, now substituted with a methyl group, will shift significantly downfield from its position in the reference compound (146.9 ppm). A predicted shift to ~155 ppm is reasonable due to the alpha-substituent effect on the sp² carbon.

-

C2: Conversely, the cyano-bearing C2 carbon will likely experience an upfield shift (from 99.8 ppm) due to steric and electronic effects from the adjacent methyl-substituted carbon. A shift to ~110-115 ppm is a plausible estimate.

-

-

Cyano (-CN) and Carbonyl (C=O): These carbons should experience only minor shifts.

Predicted IR Spectrum

The IR spectrum is dominated by functional groups. The addition of a methyl group will add C-H stretching and bending modes but will not fundamentally alter the most prominent peaks.

-

C≡N Stretch: A strong, sharp absorption will remain in the 2220-2230 cm⁻¹ region, characteristic of a conjugated nitrile. [6]* C=O Stretch: A strong absorption from the α,β-unsaturated ester carbonyl group will be present around 1720-1730 cm⁻¹ .

-

C=C Stretch: A strong band for the tetrasubstituted alkene double bond is expected in the 1620-1640 cm⁻¹ range.

-

C-O Stretch: A strong band for the ester C-O linkage will appear in the 1250-1280 cm⁻¹ region.

-

C-H Bonds: Aromatic C-H stretches from the thiophene ring will be just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and new methyl groups will be just below 3000 cm⁻¹.

Predicted Mass Spectrum

-

Molecular Ion: The molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 221.28 g/mol . In high-resolution ESI-MS, the primary ions expected in positive mode would be:

-

[M+H]⁺: m/z 222.0583

-

[M+Na]⁺: m/z 244.0403

-

-

Fragmentation: The fragmentation pattern would be more complex than the acrylate. Key fragmentations would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement if sterically permissible, although α-cleavages are more common for esters. [7]

Caption: Predicted key long-range proton-carbon correlations (HMBC).

Conclusion

This guide establishes a detailed, predictive framework for the spectral characterization of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate. By leveraging validated data from a close structural analogue and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data with high confidence. The provided protocols for data acquisition ensure that subsequent experimental work can be conducted rigorously. This document serves as an essential resource for any researcher engaged in the synthesis and identification of this compound, enabling them to anticipate spectral outcomes and confirm their results with authority. The final elucidation will, of course, depend on the empirical acquisition and interpretation of these spectra.

References

-

Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Royal Society of Chemistry. [Link]

-

Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (2019). National Institutes of Health. [Link]

-

Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (2019). ResearchGate. [Link]

-

Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar. [Link]

-

Ethyl 2-cyano-3-phenyl-2-butenoate. PubChem. [Link]

-

Ethyl cyanoacetate. NIST WebBook. [Link]

-

Ethyl 2-cyano-3-methylbutanoate. PubChem. [Link]

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook. [Link]

- A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

-

The mass spectrum of ethyl butanoate shows two characteristic peaks due to... Filo. [Link]

-

Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates... ResearchGate. [Link]

-

Ethyl (2E)-3-(3-thienyl)-2-propenoate. PubChem. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]

Sources

- 1. 201733-74-6|Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate|BLD Pharm [bldpharm.com]

- 2. core.ac.uk [core.ac.uk]

- 3. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. [askfilo.com]

The Gewald Reaction as a Cornerstone in Medicinal Chemistry: A Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate

Abstract

This technical guide provides an in-depth exploration of a representative C11H11NO2S thiophene derivative, Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate. Thiophene scaffolds are of paramount importance in modern drug discovery, exhibiting a wide array of biological activities.[1][2] This document, intended for researchers, scientists, and professionals in drug development, will dissect the strategic synthesis of this compound via the renowned Gewald reaction, delve into its comprehensive characterization, and discuss its potential therapeutic applications. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Privileged Thiophene Scaffold in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[3][4][5] Its structural and electronic resemblance to a benzene ring allows it to act as a bioisostere, often leading to improved pharmacological profiles. Thiophene derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][6][7] Among the various synthetic routes to functionalized thiophenes, the Gewald reaction stands out for its efficiency and versatility in creating highly substituted 2-aminothiophenes from readily available starting materials.[8][9] This guide will utilize Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate as a model compound to illustrate the practical application and scientific integrity of these chemical principles.

Nomenclature and Structural Elucidation of C11H11NO2S Thiophene Derivatives

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. For the molecular formula C11H11NO2S, a multitude of isomers are possible. The focus of this guide, Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, is named based on the following hierarchical rules:

-

Parent Heterocycle: The core structure is a thiophene ring.

-

Principal Functional Group: The ester group (-COOEt) is the highest priority functional group, hence the "-carboxylate" suffix.

-

Numbering: The thiophene ring is numbered starting from the sulfur atom as position 1. The substituents are given the lowest possible locants, with the principal functional group receiving the highest priority for the lowest number. In this case, the ester is at position 3.

-

Substituents: The remaining groups are named as prefixes in alphabetical order:

-

An amino group at position 2 ("2-amino").

-

A p-tolyl (4-methylphenyl) group at position 4 ("4-(p-tolyl)").

-

An ethyl group as part of the ester ("Ethyl").

-

Therefore, the unambiguous IUPAC name is Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate .

Synthesis via the Gewald Reaction: A Mechanistic and Practical Overview

The Gewald three-component reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, catalyzed by a base.[8][9]

Mechanistic Insights

The reaction proceeds through a cascade of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (p-methylacetophenone) and the active methylene compound (ethyl cyanoacetate). This step forms an electron-deficient α,β-unsaturated nitrile intermediate. The choice of base (e.g., morpholine, triethylamine, or DBU) is critical to facilitate the initial deprotonation of the active methylene compound without promoting unwanted side reactions.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a nucleophilic attack by the enolate of the Knoevenagel product. This forms a thiolate intermediate.

-

Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon, leading to the formation of a five-membered ring. A subsequent tautomerization and aromatization yield the stable 2-aminothiophene product.

Diagram of the Gewald Reaction Mechanism:

Caption: The three key stages of the Gewald reaction.

Experimental Protocol

Materials:

-

p-Methylacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base)

-

Ethanol (solvent)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of p-methylacetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

-

Add morpholine (2 mmol) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Base: Morpholine is a mild secondary amine that effectively catalyzes the Knoevenagel condensation without causing significant side product formation.

-

Purification: Recrystallization is an efficient method for purifying the solid product, while column chromatography offers a higher degree of purification if necessary.

Diagram of the Synthetic Workflow:

Caption: A streamlined workflow for the synthesis.

Comprehensive Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations for Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate |

| ¹H NMR | Aromatic Protons: Doublets for the p-substituted phenyl ring (~7.0-7.5 ppm). A singlet for the thiophene proton (~6.0-6.5 ppm). Amino Protons: A broad singlet for the -NH₂ group (~5.5-6.0 ppm, exchangeable with D₂O). Ethyl Group Protons: A quartet for the -OCH₂- group (~4.2 ppm) and a triplet for the -CH₃ group (~1.3 ppm). Tolyl Methyl Protons: A singlet for the -CH₃ group (~2.3 ppm). |

| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for both the thiophene and phenyl rings. Ethyl Group Carbons: Signals for -OCH₂- (~60 ppm) and -CH₃ (~14 ppm). Tolyl Methyl Carbon: Signal around 21 ppm. |

| IR (Infrared) | N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine. C=O Stretching: A strong absorption band around 1670-1690 cm⁻¹ for the ester carbonyl. C=C Stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic rings. |

| Mass Spec. | Molecular Ion Peak (M⁺): Expected at m/z = 261.08, corresponding to the molecular weight of C₁₁H₁₁NO₂S. |

Applications in Drug Development and Biological Significance

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Derivatives of 2-aminothiophene have shown a wide range of pharmacological activities:

-

Anticancer Activity: Certain derivatives have been shown to inhibit tumor cell growth.[7]

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is present in several antimicrobial and antifungal drugs.

-

Anti-inflammatory Properties: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring.

-

Kinase Inhibitors: The 2-aminothiophene core can serve as a scaffold for the design of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

The title compound, Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, serves as a key intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess a broad spectrum of biological activities.

Diagram of Potential Therapeutic Targets:

Caption: Diverse biological targets of 2-aminothiophenes.

Conclusion

This technical guide has provided a comprehensive overview of the IUPAC nomenclature, synthesis, characterization, and potential applications of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, a representative C11H11NO2S thiophene derivative. The Gewald reaction remains a powerful and reliable method for accessing this important class of compounds, which continue to be a fertile ground for the discovery of new therapeutic agents. The principles and protocols outlined herein offer a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. [Link]

-

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Ethyl 2-amino-5-methylthiophene-3-carboxylate. (n.d.). Molbase. Retrieved February 15, 2026, from [Link]

-

Ethyl 2-Amino-5-methylthiophene-3-carboxylate. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3211. [Link]

-

Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

-

NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. (1998). Pure and Applied Chemistry, 70(1), 143-216. [Link]

-

Ethyl 5-amino-3-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Thiophene. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Ethyl 2-aminothiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure, 1244, 130932. [Link]

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). ResearchGate. [Link]

-

Thiophene. (n.d.). Britannica. Retrieved February 15, 2026, from [Link]

-

Thiophene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). Molecules, 27(19), 6593. [Link]

-

Synthesis, characterization and an extensive biological evaluation of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. (2020). SCIDAR. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia. [Link]

-

2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. (2018). Oncotarget, 9(5), 6259–6269. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 7. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate

A Note on Nomenclature: This technical guide focuses on the well-characterized compound Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate. While the requested topic was "Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate," publicly available scientific literature and databases extensively detail the former. The "prop-2-enoate" structure features a direct bond from the thiophene ring to the acrylic backbone. In contrast, the "but-2-enoate" would contain an additional methyl group. To ensure scientific accuracy and provide robust, citable data, this guide will detail the properties and protocols for the widely studied propenoate derivative.

Introduction

Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate is a conjugated organic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. As a cyanoacrylate derivative, it serves as a versatile precursor for the synthesis of various heterocyclic compounds and polymers.[1] Its structure, featuring an electron-withdrawing cyano group and an electron-rich thiophene ring, imparts unique electronic and optical properties, making it a subject of investigation for applications such as dye-sensitized photovoltaic materials.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and characterization protocols, and an analysis of its molecular structure.

Physicochemical Properties

The physical and chemical properties of Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate are summarized in the table below. These properties are crucial for its handling, application, and further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | [2] |

| Molecular Weight | 207.25 g/mol | [2] |

| Physical Form | Solid | [3] |

| Color | Yellowish-brown | [1][4] |

| Melting Point | 79 - 82 °C | [5] |

| Boiling Point (Predicted) | 340.8 ± 32.0 °C | [6] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [6] |

| Flash Point | 159.9 °C | [6] |

| Refractive Index (Predicted) | 1.588 | [6] |

| InChI Key | RULXBTAXOUSEDI-SOFGYWHQSA-N | [5] |

Chemical Structure and Synthesis

The molecular structure of Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate is characterized by a planar conformation, with the exception of the ethyl group.[7] This planarity facilitates electron delocalization across the molecule.

Caption: Chemical structure of Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate.

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | 13979-15-2; 70326-81-7 | Buy Now [molport.com]

- 5. 双(新戊基乙二醇)二硼 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 2-cyano-3-phenyl-2-butenoate | C13H13NO2 | CID 29024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 201733-56-4 CAS MSDS (Bis(neopentyl glycolato)diboron) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Crystal Engineering of Thiophene-Based Cyanoacrylates: Synthesis, Structural Analysis, and Functional Implications

Topic: Crystal Structure of Thiophene-Based Cyanoacrylate Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary

Thiophene-based cyanoacrylates represent a critical class of

This technical guide provides a rigorous analysis of the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its derivatives. We synthesize crystallographic data to elucidate the structure-property relationships defined by Knoevenagel condensation products, focusing on the critical role of supramolecular synthons (C–H···N/O interactions) in stabilizing the crystal lattice.

Molecular Design & Synthesis Strategy

The Knoevenagel Condensation Protocol

The synthesis of thiophene-based cyanoacrylates relies on the Knoevenagel condensation between a thiophene-2-carbaldehyde and an active methylene compound (ethyl cyanoacetate). This pathway is selected for its high atom economy and the thermodynamic preference for the (E)-isomer, which is crucial for maximizing

Mechanistic Causality

-

Catalyst Selection: A weak base (Piperidine or DBU) is preferred over strong bases to prevent polymerization of the acrylate product.

-

Solvent Choice: Ethanol is used to facilitate the precipitation of the product upon cooling, driving the equilibrium forward.

-

Conformational Lock: The resulting double bond locks the molecule into a conjugated system, essential for the planar topography required in crystal packing.

Synthetic Workflow Diagram

The following diagram outlines the optimized reaction pathway and critical process parameters (CPPs).

Figure 1: Reaction workflow for the synthesis and crystallization of thiophene cyanoacrylates.[1][2][3][4][5][6]

Experimental Protocols

Synthesis of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

Reagents: Thiophene-2-carbaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (0.5 mL), Ethanol (20 mL).

-

Dissolution: Dissolve equimolar amounts of aldehyde and ethyl cyanoacetate in absolute ethanol.

-

Catalysis: Add piperidine dropwise while stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then to 4°C. Filter the resulting precipitate.

-

Purification: Wash with cold ethanol and recrystallize from hot ethanol to yield needle-like crystals.

Single Crystal Growth & Data Collection

Objective: Obtain crystals suitable for X-ray Diffraction (XRD).

-

Method: Slow evaporation.[7]

-

Solvent System: Ethanol/Acetonitrile (1:1 v/v).

-

Conditions: Room temperature, dust-free environment.

-

Data Collection: Mount crystal on a goniometer using Mo K

radiation (

Crystallographic Architecture

Unit Cell and Space Group

The structural integrity of thiophene cyanoacrylates is often defined by monoclinic symmetry. A notable polymorph of the ethyl derivative crystallizes in the C2/m space group, a high-symmetry setting that implies disorder or specific molecular alignment on mirror planes.

Table 1: Crystallographic Data Summary

| Parameter | Value (Representative) | Significance |

| Formula | C | Core thiophene-acrylate scaffold |

| Crystal System | Monoclinic | Common for planar organic molecules |

| Space Group | C2/m (Polymorph II) | Indicates high symmetry/disorder potential |

| a (Å) | ~13.64 | Lattice dimension along stacking axis |

| b (Å) | ~6.90 | Short axis, often |

| c (Å) | ~11.82 | Inter-layer spacing |

| ~109.3 | Monoclinic angle | |

| Z | 4 | Molecules per unit cell |

Molecular Conformation

The molecule adopts a planar conformation in the solid state.

-

S···O Interaction: A non-bonded intramolecular interaction between the thiophene sulfur and the carbonyl oxygen (or nitrile nitrogen, depending on rotation) often locks the thiophene ring coplanar with the acrylate chain.

-

Torsion Angles: The C(thiophene)-C=C-C(carbonyl) torsion angle is typically near 0° or 180°, maximizing orbital overlap.

-

Disorder: In the C2/m polymorph, the ethyl group often exhibits disorder, flipping across the mirror plane, which must be modeled using split positions during refinement.

Supramolecular Synthons & Packing

The crystal lattice is stabilized by a network of weak hydrogen bonds rather than strong classical H-bonds (as the molecule lacks strong donors like -OH or -NH).

-

C–H···N Interactions: The acidic vinylic proton or thiophene ring protons act as donors to the nitrile nitrogen acceptor, forming centrosymmetric dimers or infinite chains.

-

C–H···O Interactions: Weak interactions between ring protons and the carbonyl oxygen assist in lateral sheet formation.

-

-

Packing Logic Diagram

The following graph visualizes the hierarchy of forces assembling the crystal.

Figure 2: Hierarchical assembly of thiophene cyanoacrylate molecules into the crystal lattice.

Structure-Property Relationships[1]

Non-Linear Optical (NLO) Properties

The strict planarity observed in the crystal structure enhances the delocalization of

-

Impact: This "push-pull" electronic structure, preserved by the crystal packing, results in high hyperpolarizability, making these crystals candidates for second-harmonic generation (SHG) applications.

Biological Activity

The packing efficiency and solubility are inversely related. The presence of weak C–H[1][8]···N interactions suggests that the nitrile group is accessible for interactions with biological targets (e.g., enzyme active sites).

-

Design Note: Derivatives with bulky substituents on the thiophene ring (e.g., 3-methylthiophene) disrupt the planar packing, potentially increasing solubility and bioavailability at the cost of melting point stability.

References

-

Al-Refai, M., et al. (2019).[9] "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate." Acta Crystallographica Section E: Crystallographic Communications, 75(9), 1357–1361. Link

-

Agudelo, B. C., et al. (2017).[1][10] "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder." Acta Crystallographica Section E, 73, 1287–1289.[10] Link

-

Yadav, J. S., et al. (2004).[11] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates." European Journal of Organic Chemistry, 2004(3), 546-551.[11] Link

-

Saeed, A., et al. (2016). "Synthesis, computational studies and pharmacological evaluation of new thiophene-based carboxamides." Journal of Molecular Structure, 1118, 102-110. Link

Sources

- 1. core.ac.uk [core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. impactfactor.org [impactfactor.org]

- 7. mdpi.com [mdpi.com]

- 8. (E)-2-Cyano-3-(2,3-dimeth-oxy-phen-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

Precision Synthesis: The Knoevenagel Condensation of Thiophene Aldehydes in Medicinal Chemistry

[1]

Executive Summary

The Knoevenagel condensation is a cornerstone reaction in the synthesis of pharmacologically active scaffolds, particularly in the generation of

This guide provides a rigorous mechanistic analysis and validated experimental protocols for the Knoevenagel condensation of thiophene-2-carbaldehyde and its derivatives. Unlike simple aromatic aldehydes, thiophene substrates present unique electronic challenges—specifically the balance between the sulfur atom's inductive withdrawal and mesomeric donation—that necessitate tailored catalytic systems.

Mechanistic Deep Dive: The Thiophene Electronic Profile

Electronic Modulation: Thiophene vs. Benzene

To optimize the Knoevenagel condensation, one must first understand the electrophilicity of the carbonyl carbon. Thiophene is an electron-rich heterocycle (

-

Inductive Effect (-I): The sulfur atom is more electronegative than carbon (2.58 vs 2.55), theoretically exerting a weak electron-withdrawing effect.

-

Mesomeric Effect (+M): The sulfur lone pair participates in the aromatic sextet. This resonance effect strongly donates electron density into the ring.

The Reactivity Paradox:

While thiophene is generally more reactive towards electrophilic substitution than benzene, thiophene-2-carbaldehyde is often less reactive towards nucleophilic attack (like the Knoevenagel) than benzaldehyde. The strong +M effect delocalizes electron density onto the carbonyl oxygen, stabilizing the ground state and reducing the partial positive charge (

Reaction Mechanism

The reaction proceeds via a base-catalyzed pathway involving deprotonation, nucleophilic addition, and E1cB elimination.

Key Pathway Steps:

-

Deprotonation: The base removes a proton from the active methylene compound (e.g., malononitrile, pKa ~11) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the thiophene aldehyde. Critical Control Point: This step is rate-determining for electron-rich thiophenes.

-

Proton Transfer & Elimination: The resulting alkoxide is protonated, followed by dehydration to form the conjugated alkene.

Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack step, which is modulated by the electronic nature of the thiophene ring.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Ethanol/Piperidine)

Best for: Scale-up, robust substrates, and initial screening.

Materials:

-

Thiophene-2-carbaldehyde (1.0 equiv)[4]

-

Active Methylene (e.g., Malononitrile, 1.1 equiv)

-

Piperidine (0.1 equiv)[4]

-

Ethanol (Absolute)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of thiophene-2-carbaldehyde and 11 mmol of malononitrile in 20 mL of absolute ethanol.

-

Catalysis: Add 1 mmol (approx. 100 µL) of piperidine dropwise while stirring.

-

Note: An exotherm is often observed; this indicates immediate enolate formation.

-

-

Reaction: Stir at room temperature (RT) for 30–60 minutes. If precipitation does not occur within 1 hour, heat to reflux for 2 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). Thiophene aldehydes typically fluoresce under UV (254 nm); the product will likely be a distinct yellow/orange spot.

-

Work-up:

Protocol B: Green Catalysis (Water/DBU)

Best for: Acid-sensitive substrates, green chemistry compliance, and rapid kinetics.

Rationale: The hydrophobic effect accelerates the reaction in water, forcing the organic reactants into close proximity. DBU acts as a highly efficient base.

Procedure:

-

Suspend thiophene-2-carbaldehyde (1.0 equiv) and active methylene (1.0 equiv) in Water (5 mL per mmol).

-

Add DBU (0.05 equiv).

-

Stir vigorously at RT. The mixture will likely be heterogeneous.

-

Reaction typically completes in <15 minutes.

Comparative Data: Catalyst Efficacy

| Catalyst System | Solvent | Temp | Time (Thiophene-2-CHO) | Yield | Notes |

| Piperidine | Ethanol | Reflux | 2 h | 85-92% | Standard, reliable. |

| DBU | Water | RT | 10 min | 94-98% | Green, rapid, simple workup. |

| L-Proline | Methanol | Reflux | 4 h | 78% | Organocatalytic, slower. |

| Ionic Liquid | [Bmim][BF4] | RT | 30 min | 90% | Recyclable solvent. |

Troubleshooting & Critical Parameters

Solvent Effects[5]

-

Protic Solvents (EtOH, MeOH): Stabilize the ionic intermediates (enolate/piperidinium) via hydrogen bonding. Preferred for standard protocols.

-

Aprotic Solvents (DCM, Toluene): Use with Doebner modification (Pyridine/Acetic Acid) when decarboxylation is required (e.g., using malonic acid).

Handling "Dead" Reactions

If the reaction stalls with thiophene-2-carbaldehyde:

-

Check Catalyst Load: Increase piperidine to 20 mol%.

-

Add Acid Co-catalyst: Add 5-10 mol% Glacial Acetic Acid. This buffers the solution and assists in the dehydration step (elimination of -OH).

-

Switch Substrate: If using a 3-substituted thiophene, steric hindrance may be the issue. Switch to microwave irradiation (80°C, 10 min) to overcome the activation energy barrier.

Case Study: Synthesis of EGFR Inhibitor Intermediates

Application in Drug Discovery

Objective: Synthesis of a Tyrphostin AG 1478 analog where the benzene ring is replaced by a thiophene to improve kinase selectivity.

Workflow:

-

Reactants: 3-Methylthiophene-2-carbaldehyde + Malononitrile.[4]

-

Conditions: Protocol A (EtOH/Piperidine).

-

Outcome: The electron-donating methyl group at position 3 slightly deactivates the aldehyde further compared to the unsubstituted parent. Reflux was required (3h) to achieve >90% conversion.

-

Result: The resulting 2-(thiophen-2-ylmethylene)malononitrile served as a Michael acceptor for the subsequent cyclization into a thienopyrimidine scaffold.

Figure 2: Decision tree for optimizing Knoevenagel conditions for thiophene substrates.

References

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from

-

Master Organic Chemistry. Knoevenagel Condensation Reaction: Mechanism and Examples. Retrieved from

-

Organic Chemistry Portal. Knoevenagel Condensation: Doebner Modification and Recent Literature. Retrieved from

-

Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Catalysed by [Bmim][OAc]. Retrieved from

-

MDPI Encyclopedia. (2021). Thiophene-Based Compounds in Drug Discovery. Retrieved from

Thiophene Derivatives in Modern Drug Discovery: A Technical Guide to Unlocking Biological Potential

Preamble: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmaceuticals, with their structural diversity enabling fine-tuned interactions with biological targets.[1][2][3][4] Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold".[5][6] Its unique electronic properties, including its electron-rich nature and ability to serve as a bioisostere for phenyl rings, grant it the versatility to interact with a wide array of biological targets.[6] This has led to the successful development of numerous FDA-approved drugs incorporating the thiophene moiety, spanning therapeutic areas such as oncology (Ralitrexed), inflammation (Tinoridine, Tiaprofenic acid), and cardiovascular disease (Clopidogrel).[7][8][9][10] This guide provides an in-depth exploration of the biological potential of thiophene derivatives, focusing on the causal relationships between chemical structure, mechanistic action, and therapeutic application for researchers in the field of drug discovery.

The Spectrum of Biological Activity: Beyond Simple Bioisosterism

The thiophene nucleus is not merely a passive structural element; its derivatives exhibit a vast range of pharmacological activities. This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for precise modulation of its steric and electronic properties to achieve desired biological outcomes.

Anticancer Activity: A Multi-Mechanistic Approach

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through diverse and targeted mechanisms.[5][9][11][12] Unlike broadly cytotoxic agents, many thiophene-based compounds exhibit targeted inhibition of pathways crucial for tumor growth and survival.

Key Anticancer Mechanisms:

-

Kinase Inhibition: A predominant mechanism is the inhibition of critical signaling kinases. Thiophene derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, regulating cell proliferation, survival, and angiogenesis.[13][14][15] Furthermore, they have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[13]

-

Microtubule Disruption: Several thiophene derivatives function as antimitotic agents by disrupting microtubule dynamics. They bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules, which is essential for mitotic spindle formation and cell division.[16][17][18][19]

-

Wnt/β-catenin Pathway Inhibition: Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly gastrointestinal cancers. Specific thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of this pathway, representing a targeted therapeutic strategy.[16]

The following table summarizes the cytotoxic activity of representative thiophene derivatives against various human cancer cell lines, showcasing their potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Thienopyrimidine | Compound 3b (chloro derivative) | HepG2 (Liver) | 3.11 ± 0.14 | Doxorubicin | - | [13] |

| Thienopyrimidine | Compound 3b (chloro derivative) | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | - | [13] |

| Thienopyrimidine | Compound 4c | HepG2 (Liver) | 1.95 ± 0.11 | Doxorubicin | - | [13] |

| Thiophene Derivative | Compound 1312 | SGC-7901 (Gastric) | 0.34 | 5-FU | ~17.0 | [16] |

| Thiophene Derivative | Compound 1312 | HT-29 (Colorectal) | 0.36 | 5-FU | ~13.7 | [16] |

| Thienyl Hydrazone | Compound 5b | HT-29 (Colorectal) | 2.61 ± 0.34 | - | - | [19] |

| Thiophene-based | Compound 480 | HeLa (Cervical) | 12.61 µg/mL | Paclitaxel | - | [20] |

| Thiophene-based | Compound 480 | HepG2 (Liver) | 33.42 µg/mL | Paclitaxel | - | [20] |

Anti-inflammatory Activity: Targeting Key Enzymes

Chronic inflammation is a driver of numerous diseases. Thiophene derivatives have been successfully developed as anti-inflammatory agents, with several commercial drugs validating their efficacy.[7][8] Their primary mechanism involves the inhibition of enzymes in the arachidonic acid cascade.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid function by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[7][8] More advanced derivatives have been engineered as dual COX/LOX inhibitors, a desirable profile that can offer broader anti-inflammatory effects with a potentially improved safety profile compared to COX-selective inhibitors.[21][22]

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |

| Compound 5b | COX-2 | 5.45 | 8.37 | [21] |

| Compound 5b | 5-LOX | 4.33 | - | [21] |

| Celecoxib (Reference) | COX-2 | - | 15.44 | [21] |

| NDGA (Reference) | 5-LOX | 2.46 | - | [21] |

| Thiophene Pyrazole Hybrid 21 | COX-2 | 0.67 | - | [7] |

| Thiophene Pyrazole Hybrid 21 | 5-LOX | 2.33 | - | [7] |

Elucidating Mechanisms of Action: From Target Engagement to Pathway Modulation

A cornerstone of modern drug discovery is the detailed understanding of a compound's mechanism of action. For thiophene derivatives, this involves identifying direct protein targets and mapping their downstream effects on cellular signaling pathways.

Workflow for Target Identification and Validation

The process of developing a novel thiophene-based therapeutic follows a structured, multi-stage workflow. This ensures that resources are focused on compounds with the highest potential for clinical success. The causality is clear: initial broad screening identifies activity, which is then refined through mechanistic studies and iterative chemical synthesis to optimize potency and selectivity.

Case Study: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a driver in many cancers.[14] Highly potent and selective tetra-substituted thiophene derivatives have been developed as PI3K inhibitors.[14]

Mechanism:

-

Receptor Tyrosine Kinase (RTK) activation leads to the recruitment and activation of PI3K.

-

PI3K phosphorylates PIP2 to PIP3.

-

PIP3 recruits and activates Akt (Protein Kinase B).

-

Akt activates mTOR , which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.

-

Thiophene-based inhibitors bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and effectively shutting down the entire downstream signaling cascade.[14][15]

Structure-Activity Relationship (SAR): The Logic of Molecular Design

SAR studies are fundamental to medicinal chemistry, providing the rationale for iterative improvements in compound design.[1] For thiophene derivatives, SAR explores how the nature and position of substituents on the thiophene ring (and any fused rings) influence biological activity.

-

Anticancer Activity SAR (Thienopyrimidines): In a series of thienopyrimidine derivatives targeting HepG2 and PC-3 cancer cells, the substitution pattern on the phenyl ring had a profound impact on cytotoxicity.[13]

-

A chloro- substitution (Compound 3b ) yielded high potency against both cell lines (IC50 = 3.1 µM on HepG2, 2.15 µM on PC-3).[13]

-

Electron-donating groups like methyl (Compound 3e ) generally resulted in lower cytotoxic activity.[13]

-

A bulky trimethoxy- substitution (Compound 3g ) retained high activity against HepG2 but had reduced activity against PC-3, suggesting cell-line specific steric or electronic requirements.[13]

-

-

Anti-inflammatory Activity SAR (COX/LOX Inhibitors): For anti-inflammatory thiophenes, specific functional groups are crucial for interacting with the active sites of COX and LOX enzymes.

-

The presence of carboxylic acids, esters, amines, and amides has been frequently associated with potent anti-inflammatory activity.[7]

-

In a series of 2,3,4-trisubstituted thiophenes, a morpholinoacetamide moiety (Compound 5b ) was identified as a key feature for achieving high COX-2 selectivity and potent 5-LOX inhibition.[21]

-

Field-Proven Experimental Protocols

The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. The following sections detail self-validating methodologies for the synthesis and biological evaluation of thiophene derivatives.

Synthesis Protocol: Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile and widely used multicomponent reaction for synthesizing substituted 2-aminothiophenes, which are common precursors for many of the derivatives discussed.[23][24]

Objective: To synthesize a substituted 2-aminothiophene derivative.

Materials:

-

An α-methylene ketone (e.g., cyclohexanone)

-

An activated nitrile (e.g., malononitrile)

-

Elemental sulfur

-

A base catalyst (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or DMF)

-

Reaction vessel, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.2 eq) to the mixture. The causality here is that the base facilitates both the initial Knoevenagel condensation between the ketone and nitrile and the subsequent cyclization with sulfur.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates. If not, pour the mixture into ice-water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[25][26][27] It measures the metabolic activity of cells, which correlates with cell viability.

Objective: To determine the IC50 value of a thiophene derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HepG2, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiophene test compound, dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates, CO2 incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 8,000-10,000 cells/well in 100 µL of medium.[11][25] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.[25]

-

MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 4 hours.[26][28] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][25] Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.[27]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[16]

Future Perspectives and Conclusion

References

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). PMC. Retrieved from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Impact Factor. Retrieved from [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]

-

Thiophene-Based Compounds. (2021). Encyclopedia MDPI. Retrieved from [Link]

-

Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. (2024). Impact Factor. Retrieved from [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Retrieved from [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Unknown Source. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

-

Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. (2020). PubMed. Retrieved from [Link]

-

Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. (2011). PMC. Retrieved from [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (2007). ACS Publications. Retrieved from [Link]

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. Retrieved from [Link]

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis. Retrieved from [Link]

-

Heterocycles: Revolutionizing Drug Discovery and Therapeutics. (2025). Hilaris Publisher. Retrieved from [Link]

-

Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3K Inhibitors. (2022). Semantic Scholar. Retrieved from [Link]

-

Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impact Factor. Retrieved from [Link]

-

Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. Retrieved from [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2025). MDPI. Retrieved from [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). PMC. Retrieved from [Link]

-

MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]